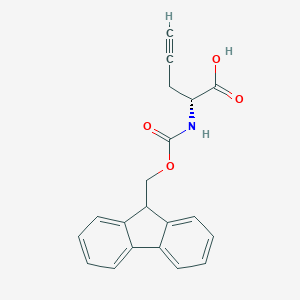

Fmoc-D-Propargylglycine

Vue d'ensemble

Description

Fmoc-D-Propargylglycine is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the carboxyl group is replaced by a propargyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Propargylglycine involves several steps:

Synthesis of Propargylglycine: This is achieved by introducing a propargyl group onto the glycine molecule.

Protection of Propargylglycine: The propargylglycine is then protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne group in Fmoc-D-Propargylglycine undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted triazoles. This reaction is pivotal in peptide cyclization and ligand assembly.

- Mechanistic Insight : The reaction proceeds via a Cu(I)-acetylide intermediate, with regioselectivity driven by steric and electronic factors .

- In Situ Applications : The alkyne-azide pairing is exploited in protein-templated ligand assembly, where proximity-driven triazole formation enhances binding affinity .

Sonogashira Cross-Coupling

The propargyl side chain participates in palladium-catalyzed couplings with aryl/vinyl halides, enabling the synthesis of branched peptides or modified amino acids.

- Key Note : Triple coupling protocols (e.g., HATU/DIEA activation) are often employed to ensure high conversion rates in solid-phase synthesis .

Peptide Cyclization and Cyclodimerization

This compound facilitates on-resin cyclization via CuAAC, producing stable macrocycles with enhanced bioavailability.

| Substrate | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Linear peptide + Fmoc-D-Pra-OH | CuI, TBTA, DMF, RT, 12 h | Cyclic peptide (monomer/dimer) | 22–45% | Anticancer agents, enzyme inhibitors |

- Challenges : Competitive cyclodimerization can occur, but N-methylation of peptide backbones suppresses dimer formation, favoring monomers .

Tritiation and Radiolabeling

The propargyl group is tritiated for isotopic labeling, enabling pharmacokinetic and metabolic studies.

| Substrate | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Fmoc-D-Pra-OH | Tritium gas, Pd/C catalyst, Et₃N, RT | [³H]-Norvaline peptide | 85–90% | Radioligand binding assays |

Bioconjugation and Material Science

The alkyne moiety enables covalent attachment to azide-functionalized polymers, nanoparticles, or fluorophores.

Stability and Side Reactions

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Propargylglycine is primarily employed as a building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides. The propargyl group enables further functionalization and modification of peptides, leading to the creation of cyclic peptides and other complex structures that can enhance biological activity .

Drug Development

In medicinal chemistry, this compound plays a crucial role in the design and development of peptide-based drugs. The incorporation of propargyl groups can improve the biological activity and stability of pharmaceutical compounds. This compound has been utilized in creating inhibitors or modulators for various biological targets, enhancing therapeutic potential against diseases such as cancer and neurodegenerative disorders .

Bioconjugation

The alkyne functional group present in this compound facilitates click chemistry reactions, which are essential for bioconjugation processes. This allows for the efficient attachment of biomolecules to surfaces or other molecules, making it valuable for developing targeted drug delivery systems and imaging agents. Researchers can utilize this compound to create complex bioconjugates that improve the specificity and efficacy of therapeutic agents .

Research in Neuroscience

This compound is also significant in neuroscience research, particularly in studying neuropeptides and their roles in neurological disorders. By incorporating this compound into peptide sequences, researchers can investigate signaling pathways and develop potential treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Material Science

In material science, this compound can be integrated into polymer systems to create materials with specific mechanical and thermal properties. Its unique chemical structure allows for the development of advanced materials used in various industrial applications, including tissue engineering and regenerative medicine .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for solid-phase synthesis; enables cyclic peptide formation. |

| Drug Development | Enhances biological activity; aids in designing inhibitors for therapeutic use. |

| Bioconjugation | Facilitates click chemistry; useful for drug delivery systems and imaging agents. |

| Neuroscience Research | Studies neuropeptides; potential treatments for neurological disorders. |

| Material Science | Develops advanced materials with tailored properties for industrial applications. |

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of cyclic RGD (Arg-Gly-Asp) peptide analogs synthesized using this compound for targeted drug delivery to cancer cells. The cyclic structure improved binding affinity to tumor markers, enhancing therapeutic efficacy .

Case Study 2: Neurotransmitter Studies

Research utilizing this compound has provided insights into neuropeptide signaling pathways involved in pain perception and stress responses, highlighting its potential in developing new analgesics .

Mécanisme D'action

The mechanism of action of Fmoc-D-Propargylglycine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group during the synthesis, and the propargyl group allows for further functionalization of the peptide. The Fmoc group is removed by treatment with a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparaison Avec Des Composés Similaires

Fmoc-L-Propargylglycine: Similar to Fmoc-D-Propargylglycine but with a different stereochemistry.

Fmoc-Azidolysine: Contains an azide group instead of a propargyl group.

Fmoc-Bishomopropargylglycine: Contains a longer alkyne chain.

Uniqueness: this compound is unique due to its D-configuration, which provides different stereochemical properties compared to its L-counterpart. This can result in different biological activities and interactions with enzymes and receptors .

Activité Biologique

Fmoc-D-Propargylglycine is a modified amino acid that plays a significant role in peptide synthesis and biological research. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a propargyl group on the carboxylic acid, which allows for unique chemical reactivity and biological interactions. This compound is primarily utilized in the fields of medicinal chemistry, biochemistry, and molecular biology.

The biological activity of this compound is largely attributed to its incorporation into peptides, where it serves as a building block for the synthesis of cyclic peptides and other complex molecules. The Fmoc group protects the amino functionality during synthesis, while the propargyl group allows for further functionalization post-synthesis. This dual functionality makes it an invaluable tool in peptide chemistry.

Interaction with Biological Targets

Research indicates that this compound can interact with various biomolecules, including enzymes and receptors. For example, studies have shown that it can serve as an effective inhibitor in certain enzymatic reactions, contributing to its potential therapeutic applications. Its unique stereochemistry (D-configuration) may also influence its binding affinity and specificity towards biological targets compared to its L-counterpart.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can enhance the binding affinity of cyclic peptides to their targets by reducing the entropic cost associated with binding. For instance, cyclic analogs containing this compound have exhibited improved targeting capabilities for tumor necrosis factor-alpha (TNF-α) compared to their linear counterparts, highlighting its potential in cancer therapy .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Peptide Synthesis | Serves as a building block for synthesizing cyclic peptides and other compounds. |

| Binding Affinity | Enhances binding affinity of peptides to biological targets. |

| Therapeutic Potential | Potential applications in cancer therapy and other diseases through targeted delivery. |

Case Studies

- Cyclic Peptide Development : A study demonstrated that cyclic peptides synthesized using this compound showed a ten-fold increase in targeting TNF-α to tumor sites compared to linear analogs. This suggests that the structural constraints provided by cyclization improve biological efficacy .

- In Silico Analyses : Computational studies have identified several small molecule fragments incorporating this compound that exhibit IC50 values below 10 µM against specific biological targets, showcasing its potential for drug development .

- Metabolic Pathways : Research has indicated that this compound participates in various metabolic pathways, influencing enzyme activity and metabolic flux within cells. Its interactions with cofactors can modulate cellular responses to stimuli.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds such as Fmoc-L-Propargylglycine and Fmoc-Azidolysine:

| Compound | Stereochemistry | Functional Group | Biological Activity |

|---|---|---|---|

| This compound | D | Propargyl | Enhanced binding in cyclic peptides |

| Fmoc-L-Propargylglycine | L | Propargyl | Different binding affinities |

| Fmoc-Azidolysine | L | Azide | Used in click chemistry applications |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426505 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-98-3 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.